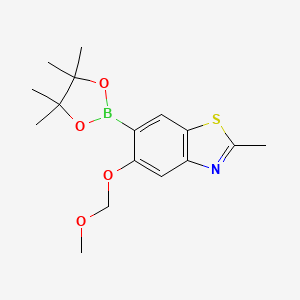
3-Butylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylazetidine hydrochloride is a chemical compound belonging to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this compound specifically has a butyl group attached to the third carbon of the azetidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical synthesis of this compound involves the cyclization of 1,4-diaminobutane with an appropriate alkylating agent, such as butyl bromide, under acidic conditions.
Modern Approaches: Recent advances in synthetic chemistry have introduced more efficient methods, such as using transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the azetidine ring or the butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the hydrogen atoms on the nitrogen can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced azetidine derivatives and butylated compounds.
Substitution Products: Substituted azetidines with different functional groups.
Scientific Research Applications
3-Butylazetidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-butylazetidine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Butylazetidine hydrochloride is compared with other azetidines and related compounds:
Azetidine: The parent compound without the butyl group.
3-Propylazetidine: Similar structure with a propyl group instead of butyl.
3-Phenylazetidine: Contains a phenyl group instead of butyl.
Uniqueness: The presence of the butyl group in this compound imparts unique chemical and physical properties compared to its analogs, making it suitable for specific applications where steric and electronic effects are crucial.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and application in organic synthesis, biochemical research, and pharmaceutical development.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3-butylazetidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-4-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
GNZKLMSCBRFNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


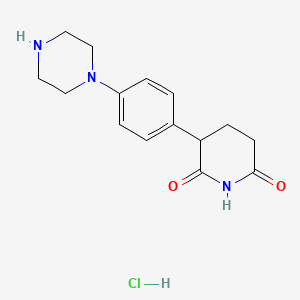
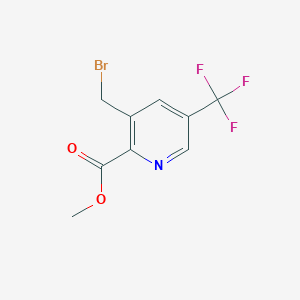
![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
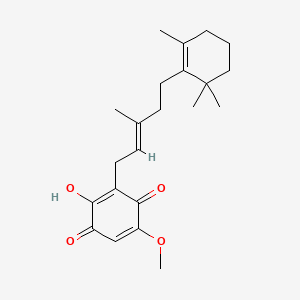
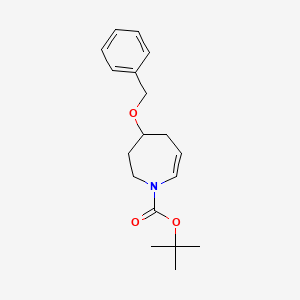

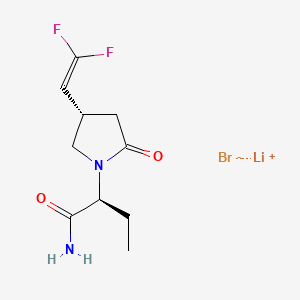
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
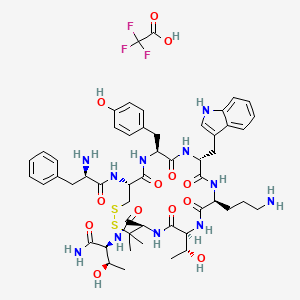
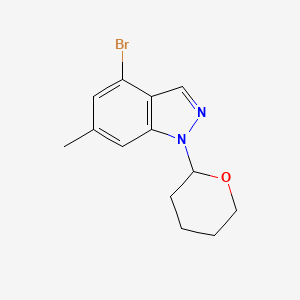
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
